Enhanced Lipophilicity: XLogP3-AA Comparison with Ganciclovir and Valganciclovir
The addition of two trityl groups dramatically increases the lipophilicity of N,O-Ditrityl Ganciclovir compared to its parent drug, Ganciclovir, and its clinical prodrug, Valganciclovir. The computed XLogP3-AA value for N,O-Ditrityl Ganciclovir is 7.7 [1]. This represents a substantial shift from the more polar parent drug (reported logP values ranging from -1.97 to -1.65) and the moderately lipophilic Valganciclovir (reported logP values ranging from -1.5 to 0.45) [2][3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA: 7.7 |
| Comparator Or Baseline | Ganciclovir: logP = -1.97 to -1.65; Valganciclovir: logP = -1.5 to 0.45 |
| Quantified Difference | Increase of ~9.4 logP units vs. Ganciclovir; increase of ~7.2-9.2 logP units vs. Valganciclovir |
| Conditions | Computed partition coefficient (XLogP3-AA algorithm) |
Why This Matters
High lipophilicity enables organic solvent extraction during synthesis and is a key intermediate property for prodrug design aimed at improving membrane permeability.
- [1] PubChem. (2026). N,O-Ditrityl Ganciclovir. Computed Properties: XLogP3-AA. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/135405346 View Source
- [2] InAADR: Drug-Protein-ADRs database. Ganciclovir LogP. Retrieved from pitools.niper.ac.in. View Source
- [3] Mendeley. Case Study: Valganciclovir: A Prodrug of Ganciclovir. View Source
